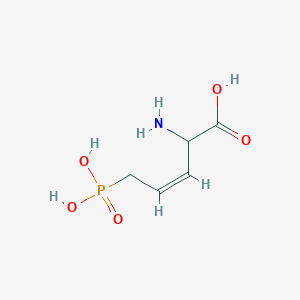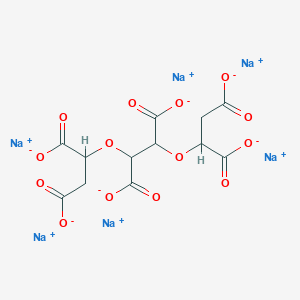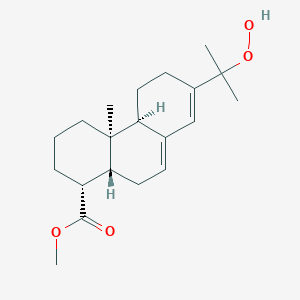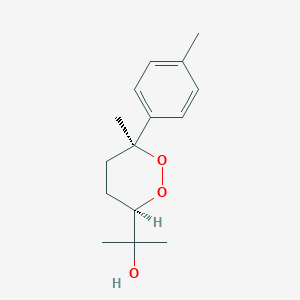
2-Amino-5-phosphono-3-pentenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-phosphono-3-pentenoic acid (APPA) is a compound that belongs to the class of NMDA receptor antagonists. It is an analog of the well-known NMDA receptor antagonist, 2-amino-5-phosphonovaleric acid (APV). APPA has been shown to have a similar mechanism of action as APV, but with a higher potency. APPA has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions.
Wirkmechanismus
2-Amino-5-phosphono-3-pentenoic acid acts as a competitive antagonist of the NMDA receptor. It binds to the glycine-binding site on the NMDA receptor and prevents the binding of glycine, which is required for the activation of the receptor. This results in the inhibition of NMDA receptor-mediated synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is believed to be important for learning and memory. This compound has also been shown to inhibit the induction of long-term depression (LTD) in the cerebellum, which is believed to be important for motor learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Amino-5-phosphono-3-pentenoic acid in lab experiments is its high potency as an NMDA receptor antagonist. This allows for the use of lower concentrations of the compound, which can reduce the potential for off-target effects. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition of NMDA receptors over a prolonged period of time.
Zukünftige Richtungen
There are a number of future directions for the use of 2-Amino-5-phosphono-3-pentenoic acid in scientific research. One area of interest is the investigation of the role of NMDA receptors in psychiatric disorders such as schizophrenia and depression. This compound may also be useful in the development of novel therapies for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in combination with other drugs may provide new insights into the mechanisms underlying synaptic plasticity and learning and memory.
Synthesemethoden
The synthesis of 2-Amino-5-phosphono-3-pentenoic acid involves the reaction of 2-amino-3-pentenoic acid with phosphorus oxychloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-phosphono-3-pentenoic acid has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions. It has been used to study the mechanisms underlying synaptic plasticity, learning, and memory. This compound has also been used to investigate the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
118492-04-9 |
|---|---|
Molekularformel |
C6H10N4O2S |
Molekulargewicht |
195.11 g/mol |
IUPAC-Name |
(Z)-2-amino-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C5H10NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h1-2,4H,3,6H2,(H,7,8)(H2,9,10,11)/b2-1- |
InChI-Schlüssel |
TUMOUMLCWZEIRK-UPHRSURJSA-N |
Isomerische SMILES |
C(/C=C\C(C(=O)O)N)P(=O)(O)O |
SMILES |
C(C=CC(C(=O)O)N)P(=O)(O)O |
Kanonische SMILES |
C(C=CC(C(=O)O)N)P(=O)(O)O |
Synonyme |
2-amino-5-phosphono-3-pentenoic acid 2-amino-5-phosphono-3-pentenoic acid, E-(+-)-isomer 2-APPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)








